![molecular formula C14H16N2O3 B13165125 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring and a piperazine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone using basic or acidic catalysis . For instance, piperonal (an aldehyde) can be reacted with a suitable ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine involves its interaction with specific molecular targets and pathways. The benzodioxole ring and piperazine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine can be compared with other similar compounds, such as:
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one : This compound has a similar structure but includes a piperidine ring instead of a piperazine ring.
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide : This compound features a quinoline moiety, offering different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O3/c17-14(16-7-5-15-6-8-16)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9,15H,5-8,10H2/b4-2+ |
InChI Key |
UMELPSILMBTLEF-DUXPYHPUSA-N |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


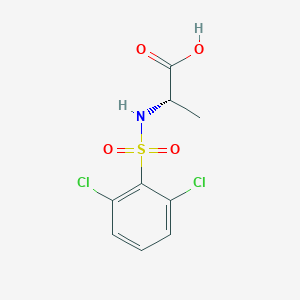
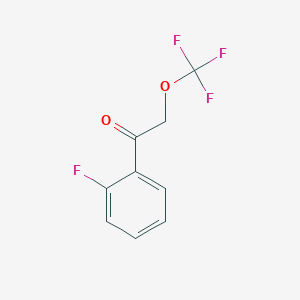
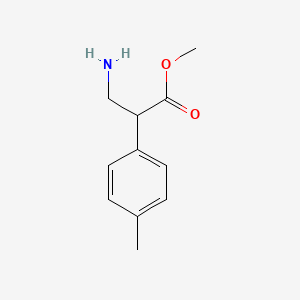
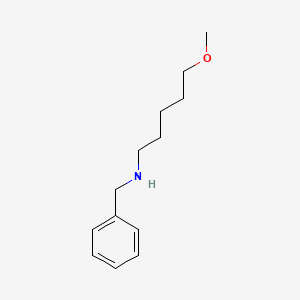
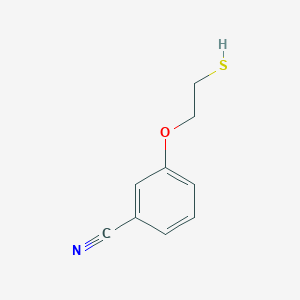
![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)


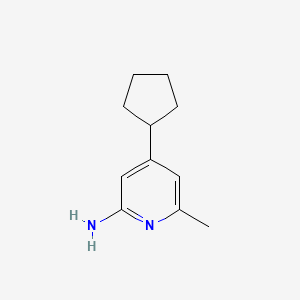
![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)
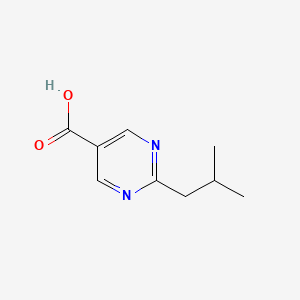
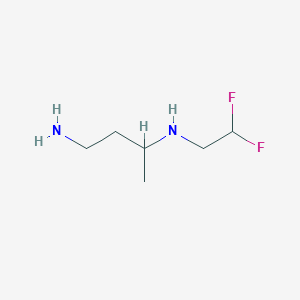

![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)
